molecular formula C19H23ClN2O4S2 B2838108 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946241-62-9

3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2838108
CAS No.: 946241-62-9
M. Wt: 442.97
InChI Key: XNUQOSPUVRHJLF-UHFFFAOYSA-N
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Description

Its molecular formula is C19H23ClN2O4S2, and it has a molecular weight of 442.97 g/mol. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Chlorination and Methylation: The final steps involve the chlorination and methylation of the benzene ring, which can be carried out using reagents like thionyl chloride and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the quinoline ring, leading to various reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or sodium azide for azidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or partially hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

Biologically, derivatives of this compound may exhibit activity against various biological targets, making them candidates for drug development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific application. Generally, compounds with similar structures interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • 3-chloro-4-methyl-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Uniqueness

The unique combination of the quinoline core with the sulfonamide and propylsulfonyl groups distinguishes this compound from others. Its specific substitution pattern and functional groups confer unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-Chloro-4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various models, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C21H26ClN3O3S
  • Molecular Weight : 433.96 g/mol
  • IUPAC Name : this compound

The structural features of this compound include a chloro group and a sulfonamide moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often target the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a crucial component in the immune response and is implicated in various inflammatory diseases. Studies have shown that modifications to the sulfonamide and benzamide moieties can significantly affect the inhibitory potency against the NLRP3 inflammasome.

Inhibition of NLRP3 Inflammasome

Recent studies have established that analogues of sulfonamide compounds can inhibit the NLRP3 inflammasome effectively. For instance, JC124, a related compound, demonstrated an IC50 value of approximately 3.25 μM in inhibiting IL-1β release in macrophages stimulated with lipopolysaccharide (LPS) and ATP . This suggests that this compound may exhibit similar inhibitory properties.

Efficacy in Disease Models

The compound has been evaluated in various disease models:

  • Acute Myocardial Infarction (AMI) : In animal models of AMI, related sulfonamide compounds have shown protective effects on cardiac function by limiting infarct size and reducing inflammatory responses .
  • Neurodegenerative Diseases : The potential neuroprotective effects against diseases like Alzheimer's have also been explored due to the role of inflammation mediated by the NLRP3 inflammasome .

Case Studies and Research Findings

A series of analogues derived from similar structures have been synthesized and tested for their biological activities. Notably:

CompoundIC50 (μM)Target
JC1240.55 ± 0.091NLRP3 Inflammasome
JC1210.42 ± 0.080NLRP3 Inflammasome

These findings highlight the importance of specific substituents on the benzamide moiety for enhancing inhibitory potency against the inflammasome .

Properties

IUPAC Name

3-chloro-4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-12-16(7-9-19(15)22)21-28(25,26)17-8-6-14(2)18(20)13-17/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUQOSPUVRHJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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